molecular formula C6H10N4 B089329 4-Hydrazino-2,6-dimethylpyrimidine CAS No. 14331-56-7

4-Hydrazino-2,6-dimethylpyrimidine

Cat. No. B089329
CAS RN: 14331-56-7
M. Wt: 138.17 g/mol
InChI Key: HVAYIAWJHRUOBC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives closely related to 4-Hydrazino-2,6-dimethylpyrimidine involves various chemical strategies. For instance, 6-hydrazino-3,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine was synthesized from diacetyl ketene N,S-acetal, highlighting a method that could potentially be adapted for synthesizing the target compound (Komkov et al., 2013). Another relevant synthesis approach involves the preparation of 4,6-dimethyl-2-methanesulfonylpyrimidine as an important intermediate for synthesizing biologically active compounds, illustrating a step that could be relevant for the synthesis of 4-Hydrazino-2,6-dimethylpyrimidine (Le, 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Hydrazino-2,6-dimethylpyrimidine has been characterized by various spectroscopic techniques. For example, the molecular and crystal structure of 4,6-dimethyl-2-(phenylhydrazino)pyrimidine was established by X-ray crystallographic analysis, providing insights into the arrangement of atoms and the system of intermolecular hydrogen bonds (Buzykin et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving hydrazino pyrimidine derivatives include their transformation into novel pyrimidine derivatives through various reaction pathways. For instance, the transformation of 1,3-dimethyl-6-hydrazinouracil into different pyrimidine derivatives under specific conditions reveals the reactivity of the hydrazino group in pyrimidine chemistry (Azev et al., 1994).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, including 4-Hydrazino-2,6-dimethylpyrimidine, can be inferred from studies like the analysis of 2-hydrazino-4,6-dimethylpyrimidine by HPLC. Such analyses provide information on the compound's behavior under different chromatographic conditions, shedding light on its stability and solubility (Min, 2005).

Chemical Properties Analysis

The chemical properties of 4-Hydrazino-2,6-dimethylpyrimidine are related to its functional groups, which can undergo various chemical reactions. The hydrazino group, in particular, is reactive and can participate in the synthesis of a wide range of heterocyclic compounds, as demonstrated by the synthesis and characterization of pyrimidine derivatives showing the versatility of the hydrazino functionality in organic synthesis (Sharma et al., 2017).

Scientific Research Applications

HPLC Analysis

4-Hydrazino-2,6-dimethylpyrimidine has been analyzed using High-Performance Liquid Chromatography (HPLC). Studies have established methods for determining this compound using HPLC on specific columns, revealing a high degree of precision and recovery rate in the process. This highlights its significance in analytical chemistry for accurate and reliable measurement (W. Min, 2005); (Wang Feng, 2006).

Antiviral Activity

Research has shown that derivatives of hydrazinopyrimidine, including those related to 4-Hydrazino-2,6-dimethylpyrimidine, exhibit moderate to high antiviral activities. Specifically, they have been tested against hepatitis B virus (HBV), indicating their potential in antiviral drug development (W. El‐Sayed, M. Ramiz, A. Abdel-Rahman, 2009).

DNA Photocleavage Activity

Compounds containing hydrazinopyrimidine have been synthesized and evaluated for their DNA photocleavage activity. This research suggests potential applications in molecular biology and therapeutic contexts, where controlled DNA damage is required (A. Sharma, R. Khare, Vinod Kumar, V. Beniwal, 2014).

Chemosensor Development

Hydrazinopyrimidine derivatives have been used to develop chemosensors, particularly for the detection of Al3+ ions. These findings are significant for environmental monitoring and biological applications due to their high sensitivity and biocompatibility (Bhriguram Das, Satyajit Dey, G. Maiti, et al., 2018).

Tautomerism Studies

Studies on compounds like 2-hydrazino-4,6-dimethylpyrimidine have contributed to understanding the tautomerism in various chemical structures, which is crucial for predicting the behavior of chemical compounds in different environments (I. Ghiviriga, B. M. El-Gendy, P. Steel, A. Katritzky, 2009).

Biological Evaluation

Derivatives of hydrazinopyrimidine, including those structurally related to 4-Hydrazino-2,6-dimethylpyrimidine, have been synthesized and evaluated for their biological activities, such as antibacterial and cytotoxic effects. This indicates the compound's potential in pharmaceutical research (R. Aggarwal, Anshul Bansal, I. Rozas, et al., 2014).

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines suggest that these compounds have potential for further development . The compound 2-Hydrazino-4,6-dimethylpyrimidine has been implicated in the pathogenesis of diabetic retinopathy, suggesting potential therapeutic applications .

properties

IUPAC Name

(2,6-dimethylpyrimidin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-4-3-6(10-7)9-5(2)8-4/h3H,7H2,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAYIAWJHRUOBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353015
Record name 4-hydrazino-2,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydrazino-2,6-dimethylpyrimidine

CAS RN

14331-56-7
Record name 4-hydrazino-2,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydrazino-2,6-dimethylpyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
DJ Brown, JA Hoskins - Journal of the Chemical Society, Perkin …, 1972 - pubs.rsc.org
Appropriate pyrimidine-2-thiones react with chlorine in the presence of potassium hydrogen difluoride to give pyrimidine-2-sulphonyl fluoride (2; R = H, X = F) and its 4-methyl, 5-methyl, …
Number of citations: 25 pubs.rsc.org
RG Melik-Ogandzhanyan, AS Gapoyan… - Chemistry of …, 1985 - Springer
A number of aldimines of 7-aminopyrrolo[2,3-d]pyrimidine have been synthesized by the action of bromine on hydrazones of 5-allyl-4-hydrazinopyridine. The structures of the …
Number of citations: 3 link.springer.com
SA Popov, MM Shakirov, AV Tkachev, N De Kimpe - Tetrahedron, 1997 - Elsevier
Synthesis of New Chiral N-Substituted Fused Pyrazoles and Pyrazolinols. Page 1 PII: s0040-4020(97) 10239-3 Terrahedros Vol. No. 52, 17735-17750. 1997 pp. 0 1997 Elsevier …
Number of citations: 35 www.sciencedirect.com
JA Hoskins - 1972 - openresearch-repository.anu.edu.au
Potassium pyrimidine-2 (and 4)-su1phonates and a number oftheir C-methylatedderivatives, togetherwith some potassiumpurine-and quinazoline-sulphonates, have been prepared. …
A Albert - 1972 - search.proquest.com
Potassium pyrimidine-2-and 4)-sulphonates and a number of their c-methylated derivatives, together with some potassium purine-and quinazoline-sulphonates, have been prepared. …
Number of citations: 0 search.proquest.com
GW Miller, FL Rose - Journal of the Chemical Society (Resumed), 1963 - pubs.rsc.org
THE preparation of bicyclic structures isosteric with and chemically related to the naturally occurring purines has become a fertile source for the discovery of novel substances showing a …
Number of citations: 63 pubs.rsc.org
K EDO, T SAKAMOTO, H YAMANAKA - … and Pharmaceutical Bulletin, 1978 - jstage.jst.go.jp
The pyrimidine derivatives containing an acetylenic side chain were synthesized by means of the reaction of alkyl-(or phenyl) acetylenes with twelve kinds of 2-, 4-, and 5-…
Number of citations: 76 www.jstage.jst.go.jp
T Sugimoto - 1971 - search.proquest.com
2-Dihydro-1, 2, 4, 6, 8-penta-azanaphthalene and its mono-, di-, and tri-Cmethyl derivatives (II-6, 15, 21) were made by one or more of the following synthetic routes:(a) by reductive …
Number of citations: 2 search.proquest.com
DJ Brown - 2009 - books.google.com
Page 1 The Chemistry of Heterocyclic Compounds Desmond Brown Page 2 THE PYRIMIDINES DJ BROWN Research School of Chemistry Australian National University Canberra …
Number of citations: 2 books.google.com
V Sharma - 2020 - repository.tcu.edu
The imine functional group is characterized by the presence of a double bond (Figure 1.1) between the carbon and nitrogen atoms. Substituent groups, R1 and R2, on the carbon atom …
Number of citations: 0 repository.tcu.edu

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